(2Z)-N-(3-bromophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-N-(3-bromophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-bromophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors, such as a thiourea derivative and a halogenated benzyl compound, under basic conditions.
Introduction of the Bromine and Chlorine Substituents: Halogenation reactions using bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively, can be employed.
Formation of the Imine Group: This step involves the condensation of an amine with a carbonyl compound to form the imine linkage.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, compounds with thiazinane rings have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. The presence of halogen atoms can enhance these biological activities due to increased lipophilicity and membrane permeability.
Medicine
In medicinal chemistry, (2Z)-N-(3-bromophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-bromophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the imine and carboxamide groups suggests potential interactions with nucleophilic sites in biological molecules, while the halogen atoms could enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(3-bromophenyl)-3-(4-fluorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- (2Z)-N-(3-chlorophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- (2Z)-N-(3-bromophenyl)-3-(4-methylbenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-N-(3-bromophenyl)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide lies in its specific combination of substituents. The presence of both bromine and chlorine atoms, along with the thiazinane ring and imine group, provides a distinctive set of chemical and biological properties that can be fine-tuned for various applications.
Properties
Molecular Formula |
C24H19BrClN3O2S |
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Molecular Weight |
528.8 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-17-5-4-8-20(13-17)27-23(31)21-14-22(30)29(15-16-9-11-18(26)12-10-16)24(32-21)28-19-6-2-1-3-7-19/h1-13,21H,14-15H2,(H,27,31) |
InChI Key |
ZNDWDQAAOZJNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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